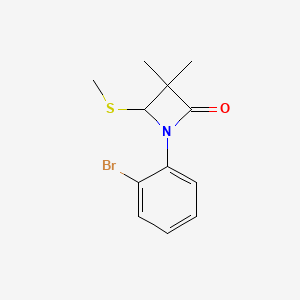![molecular formula C32H36Sn B14332943 Tetrakis[(2-methylphenyl)methyl]stannane CAS No. 108593-81-3](/img/structure/B14332943.png)
Tetrakis[(2-methylphenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(2-methylphenyl)methyl]stannane: is an organotin compound characterized by the presence of four 2-methylphenylmethyl groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis[(2-methylphenyl)methyl]stannane typically involves the reaction of tin tetrachloride with 2-methylphenylmethyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CH3)CH2MgBr→Sn[C6H4(CH3)CH2]4+4MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetrakis[(2-methylphenyl)methyl]stannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the 2-methylphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tetrakis[(2-methylphenyl)methyl]stannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including this compound. These compounds are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of tetrakis[(2-methylphenyl)methyl]stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with a focus on its potential as a catalyst and its biological effects.
Comparaison Avec Des Composés Similaires
- Tetrakis[(phenyl)methyl]stannane
- Tetrakis[(2-chlorophenyl)methyl]stannane
- Tetrakis[(4-methylphenyl)methyl]stannane
Comparison: Tetrakis[(2-methylphenyl)methyl]stannane is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its steric and electronic properties This makes it distinct from other similar compounds, such as tetrakis[(phenyl)methyl]stannane, which lacks the methyl substituent
Propriétés
Numéro CAS |
108593-81-3 |
|---|---|
Formule moléculaire |
C32H36Sn |
Poids moléculaire |
539.3 g/mol |
Nom IUPAC |
tetrakis[(2-methylphenyl)methyl]stannane |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-5-3-4-6-8(7)2;/h4*3-6H,1H2,2H3; |
Clé InChI |
HFCXMPWPMVZCQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C[Sn](CC2=CC=CC=C2C)(CC3=CC=CC=C3C)CC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


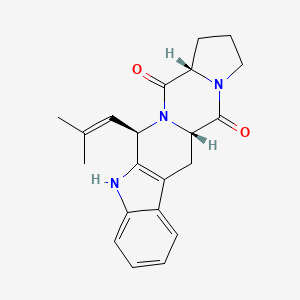

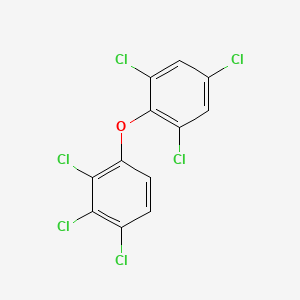

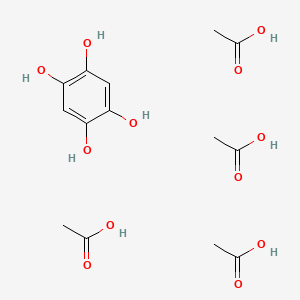
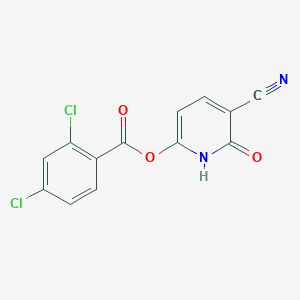
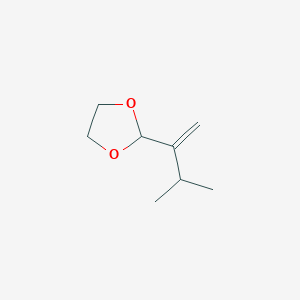
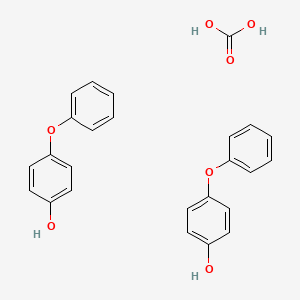
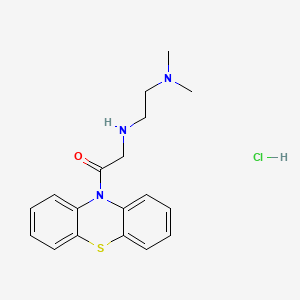

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

